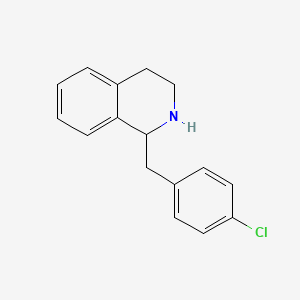
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 4-chlorobenzyl chloride with tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various substituted analogs depending on the nucleophile used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine, 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline, and other 4-benzylpiperidine derivatives
Uniqueness: The presence of the 4-chlorobenzyl group imparts unique chemical and biological properties to the compound, differentiating it from other tetrahydroisoquinoline derivatives.
特性
分子式 |
C16H16ClN |
|---|---|
分子量 |
257.76 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-18-16/h1-8,16,18H,9-11H2 |
InChIキー |
CFQDVOUBIBEBEC-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)


![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
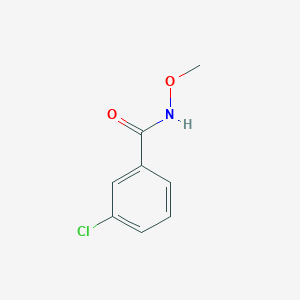
![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
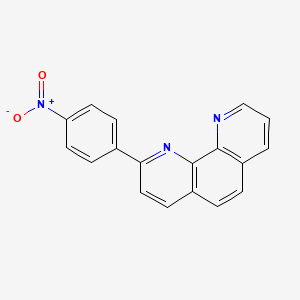
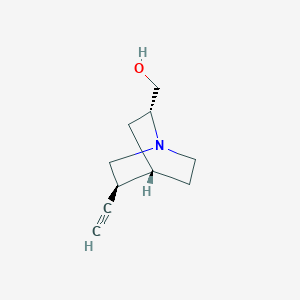

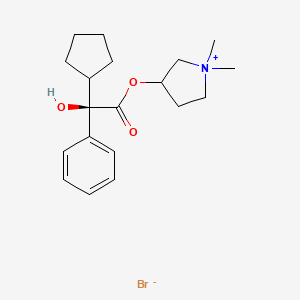

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
